5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine derivative and introduce the ethoxy, ethyl, and methyl groups through various substitution reactions. The piperidinyl group is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.
Piperidine-Containing Compounds: Compounds with a piperidine moiety often exhibit similar pharmacological properties.
Ethoxy and Ethyl Substituted Compounds: These compounds may have similar chemical reactivity and physical properties.
Uniqueness
5-ETHOXY-6-ETHYL-1-METHYL-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its fused bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H26N4O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H26N4O4/c1-4-13-11-20-17-15(16(13)27-5-2)18(25)23(19(26)21(17)3)12-14(24)22-9-7-6-8-10-22/h11H,4-10,12H2,1-3H3 |
InChI Key |
CHMAYEQIBIXMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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